REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)=[CH:4][N:3]=1.O.O.Cl[Sn]Cl>C(O)C>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([C:11]2[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=2)=[CH:4][N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1[N+](=O)[O-])C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Thereafter, the solution is concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 600 ml H2O
|
Type
|
EXTRACTION
|
Details
|
Subsequently, the aqueous layer is extracted six times each with 50 ml of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The combined organic phases are extracted once with 100 ml of brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1N)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |